![molecular formula C14H21BrN2O B587396 3-Bromo Lidocaine CAS No. 1044658-01-6](/img/structure/B587396.png)
3-Bromo Lidocaine
Overview
Description
3-Bromo Lidocaine is a chemical compound with the molecular formula C14H21BrN2O . It is also known by other names such as N-(3-Bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide . The molecular weight of 3-Bromo Lidocaine is 313.23 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Bromo Lidocaine includes a bromine atom attached to the third carbon of the aromatic ring . The InChI representation of the molecule is InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18)
. The Canonical SMILES representation is CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo Lidocaine include a molecular weight of 313.23 g/mol, XLogP3 of 3, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass are both 312.08373 g/mol . The Topological Polar Surface Area is 32.3 Ų .
Scientific Research Applications
Local Anesthesia in Dentistry
Lidocaine is one of the most widely used medications in dentistry . It is used to numb a small part of the body temporarily before performing minor surgeries like tooth extraction .
Local Anesthesia in Ophthalmology
Lidocaine is also used in ophthalmology to temporarily relieve pain during eye surgeries .
Local Anesthesia in Gynecology
In gynecology, Lidocaine is used for procedures such as cervical biopsies and minor surgeries .
Local Anesthesia in General Surgery
Lidocaine is used in general surgery to temporarily relieve pain. It acts on nerve endings or around nerve trunks, and are combined with specific sodium ion (Na +) channel sites on the nerve membrane .
5. Treatment of Acute and Chronic Pain Lidocaine can also be used to treat acute and chronic pain as an adjuvant analgesic . It is widely used to relieve pain after a minor surgery or invasive procedures like biopsies, minor excisions, or dental surgery .
Research on New Compounds
Research is being conducted on the design, synthesis, and biological activity of various new compounds related to Lidocaine . This includes studying the effects of modifications to the Lidocaine molecule, such as the addition of a Bromine atom, which could potentially lead to the development of new drugs with improved properties.
Anti-Proliferative Effects
Some studies have shown that Lidocaine has anti-proliferative effects, meaning it can inhibit the growth of cells . This has potential applications in the treatment of conditions characterized by abnormal cell growth, such as cancer .
Management of Adverse Allergic Responses
While allergic reactions to Lidocaine are quite rare, they can range from moderate to life-threatening, requiring rapid diagnosis and treatment . Therefore, research is also being conducted on the management of adverse allergic responses to Lidocaine .
Mechanism of Action
While the specific mechanism of action for 3-Bromo Lidocaine is not available, lidocaine, a related compound, works by inhibiting sodium channels, thereby reducing pain sensations . Lidocaine also has anti-inflammatory effects, which are mediated by toll-like receptor (TLR) and nuclear factor kappa-β (NF-kβ) signaling pathways .
properties
IUPAC Name |
N-(3-bromo-2,6-dimethylphenyl)-2-(diethylamino)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGUAZBPDHJLDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90741197 | |
Record name | N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo Lidocaine | |
CAS RN |
1044658-01-6 | |
Record name | N-(3-Bromo-2,6-dimethylphenyl)-N~2~,N~2~-diethylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90741197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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